N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines. This class of compounds is known for its broad spectrum of biological activities, including antifungal, insecticidal, and herbicidal properties . The compound’s structure features a triazolopyridine core, which is fused with a sulfonamide group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps :
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and is carried out under reflux conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the triazolopyridine core in the presence of a base such as pyridine.
Substitution Reactions: The ethoxyphenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of polar aprotic solvents like dimethylformamide (DMF) and are carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and fluorobenzyl groups.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfonic acids. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits antifungal and insecticidal activities, making it a valuable tool in biological research. It can be used to study the mechanisms of action of antifungal and insecticidal agents.
Medicine: The compound’s potential as an antifungal and insecticidal agent makes it a candidate for the development of new pharmaceuticals. It can be used in drug discovery and development processes.
Industry: The compound’s properties make it suitable for use in agricultural and industrial applications, such as the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets . The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, disrupting essential biological processes in fungi and insects. The triazolopyridine core enhances the compound’s binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- N~6~-(4-methoxyphenyl)-N~6~-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N~6~-(4-ethoxyphenyl)-N~6~-(4-bromobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of functional groups. The presence of both ethoxyphenyl and fluorobenzyl groups enhances its biological activity and specificity. Additionally, the sulfonamide group contributes to its potent inhibitory effects on target enzymes, making it a valuable compound for various applications.
Biological Activity
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : C19H19FN4O2S
- Molecular Weight : 372.45 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
Research indicates that compounds within the triazolopyridine class, including this sulfonamide derivative, exhibit various mechanisms of action:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties due to its structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, these compounds can effectively disrupt bacterial growth.
- Antimalarial Activity : A study highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. Compounds were screened against Plasmodium falciparum, with some showing promising inhibitory concentrations (IC50) in the low micromolar range (e.g., IC50 = 2.24 μM) .
- Anticancer Properties : The triazole ring has been associated with anticancer activity through various pathways, including apoptosis induction and cell cycle arrest in cancer cell lines . The compound's ability to target specific kinases may also contribute to its anticancer effects.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Antimalarial Screening : A series of new triazolopyridine sulfonamides were synthesized and evaluated for their antimalarial activity using Plasmodium falciparum as a model organism. The results indicated that certain derivatives exhibited significant activity with low IC50 values, suggesting their potential as lead compounds for further drug development .
- Cytotoxicity Evaluation : In vitro studies conducted on human colon cancer cell lines demonstrated that specific derivatives of triazolopyridines could induce apoptosis and inhibit cell proliferation effectively. This was particularly noted in compounds with modifications at the sulfonamide position .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to various biological targets, including enzymes involved in cancer progression and malaria pathogenesis .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-2-29-19-9-7-18(8-10-19)26(13-16-3-5-17(22)6-4-16)30(27,28)20-11-12-21-24-23-15-25(21)14-20/h3-12,14-15H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIQOYNMRJWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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